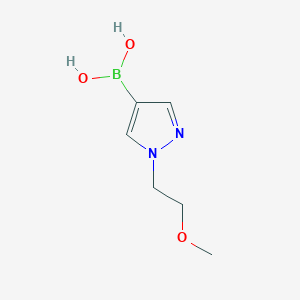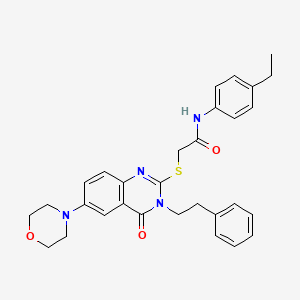![molecular formula C24H21ClN4 B2808316 2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-phenylquinazoline CAS No. 361160-43-2](/img/structure/B2808316.png)
2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-phenylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of quinazoline, which is a class of organic compounds with a bicyclic structure containing two nitrogen atoms . Quinazoline derivatives have been reported to have a wide spectrum of medicinal values, including antihypertensive, antitumor, antiplasmodial, antiviral, and anti-inflammatory activities .
Synthesis Analysis
While the specific synthesis process for “2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-phenylquinazoline” is not available, similar compounds have been synthesized through various methods. For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound is a part of a class of compounds known as piperazines, which are common structural motifs found in agrochemicals and pharmaceuticals . They are often used as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, azetidinones, and imidazolinones .
Pharmacokinetic Modulation
Piperazine derivatives, like the compound , are known to positively modulate the pharmacokinetic properties of a drug substance . This means they can influence how a drug is absorbed, distributed, metabolized, and excreted by the body.
Therapeutic Applications
Piperazine derivatives have been applied in a number of different therapeutic areas. They have been found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Neurological Disorders
The piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease . This suggests that the compound could potentially be used in the development of treatments for these neurological disorders.
Antibacterial Activity
Some new derivatives of 1,2,4-triazole with piperazine moiety, which is similar to the compound , have exhibited good antibacterial activity . This indicates that the compound could potentially be used in the development of new antibacterial drugs.
Cancer Research
The compound has been used in cancer research. Specifically, it has been determined the activity of synthesized compounds and control drugs against human colon (HCT116) and cancer cell lines of the mouse monocyte macrophage leukaemic (RAW 264.7) .
Wirkmechanismus
Target of Action
The primary target of 2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-phenylquinazoline is the histamine H1 receptor . This receptor plays a crucial role in the immune response to allergens, mediating the effects of histamine, a compound released by cells in response to injury and in allergic and inflammatory reactions.
Mode of Action
2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-phenylquinazoline interacts with its target by exhibiting high specific affinity for the histamine H1 receptor . This interaction likely involves the compound binding to the receptor and blocking the action of histamine, thereby reducing the symptoms of allergic reactions.
Biochemical Pathways
The compound’s interaction with the histamine H1 receptor affects the histamine-mediated biochemical pathway. By blocking the action of histamine, it prevents the dilation of capillaries, contraction of smooth muscle, and stimulation of gastric acid secretion that histamine typically causes. The downstream effects of this interaction include a reduction in the symptoms of allergies, hay fever, angioedema, and urticaria .
Result of Action
The molecular and cellular effects of 2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-phenylquinazoline’s action include the blockade of histamine H1 receptors and the subsequent prevention of histamine-mediated responses. This results in a reduction in the symptoms of allergies, hay fever, angioedema, and urticaria .
Eigenschaften
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4/c25-20-11-5-7-13-22(20)28-14-16-29(17-15-28)24-26-21-12-6-4-10-19(21)23(27-24)18-8-2-1-3-9-18/h1-13H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNPMNQPIQGWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2808237.png)
![N-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2808240.png)
![2-[[5-cyano-4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2808241.png)
![7a-Phenyl-1-prop-2-enoyl-2,3,6,7-tetrahydropyrrolo[1,2-a]imidazol-5-one](/img/structure/B2808242.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(pentyloxy)benzamide hydrochloride](/img/structure/B2808245.png)
![N-(3,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2808248.png)
![[(1S,3R)-2,2-Difluoro-3-methylcyclopropyl]methanamine;hydrochloride](/img/structure/B2808251.png)
![(E)-N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2808252.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2808253.png)

